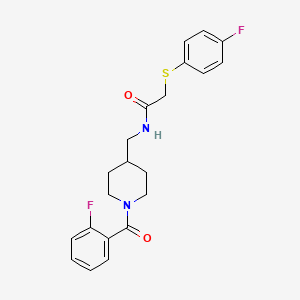

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 2-fluorobenzoyl chloride, followed by the introduction of the 4-fluorophenylthio group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Neuropharmacological Applications

Research indicates that N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide may influence dopaminergic and serotonergic systems, suggesting potential applications in treating neurodegenerative diseases and psychiatric disorders.

- Dopaminergic Activity : The compound modulates dopamine pathways, which are critical in conditions such as Parkinson's disease and schizophrenia. Studies have shown that it can enhance dopaminergic signaling, potentially alleviating symptoms associated with these disorders.

- Serotonergic Activity : Its interaction with serotonin receptors indicates possible applications in mood regulation and anxiety treatment. The structural properties allow effective binding to serotonin receptors, leading to therapeutic effects.

Antitumor Properties

Preliminary studies suggest that this compound may exhibit antitumor activities through the inhibition of specific kinases involved in cancer cell proliferation.

- Mechanism of Action : By targeting key signaling pathways in cancer cells, the compound has shown promise in reducing tumor growth in various cancer models. In vitro studies have indicated decreased viability in several cancer cell lines, including leukemia and breast cancer .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

- N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide

- N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is unique due to its specific substitution pattern and the presence of both fluorobenzoyl and fluorophenylthio groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, a fluorobenzoyl moiety, and a thioacetamide group, which contribute to its biological activity. Understanding its pharmacological properties is crucial for evaluating its potential uses in drug development.

The molecular formula of this compound is C20H20F2N2O2 with a molecular weight of 358.4 g/mol. The IUPAC name is 2-fluoro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H20F2N2O2 |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 2-fluoro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |

| InChI Key | HMFDBFNEHSMGRC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. Its fluorinated structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Studies

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM, indicating significant anticancer potential .

- Neuroprotective Mechanisms : Research indicated that the compound modulated signaling pathways involved in neuronal survival, particularly through the inhibition of oxidative stress markers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-(thiazole derivatives) | Contains thiazole ring | Antibacterial and anticancer |

| N-benzyl derivatives with piperidine | Piperidine ring, various substitutions | Neuroprotective effects |

| Benzamide analogs | Simple amide structure | Diverse pharmacological profiles |

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O2S/c22-16-5-7-17(8-6-16)28-14-20(26)24-13-15-9-11-25(12-10-15)21(27)18-3-1-2-4-19(18)23/h1-8,15H,9-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJZEKDINVQMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.